Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate
Overview
Description
Synthesis Analysis
- Diastereoselective Synthesis : A study describes the diastereoselective synthesis of a related compound, emphasizing the importance of stereochemistry in the synthesis process (Egorov et al., 2010).
- Convenient Synthesis Route : Another research discusses a robust method for the synthesis of a diastereomerically pure compound, highlighting the key reactions involved in the synthesis, including coupling and cyclization steps (Nighot et al., 2020).
Molecular Structure Analysis
- X-ray Crystallography : The structure of related compounds has been established using X-ray crystallography, which provides insights into the molecular conformation and arrangement in crystals (Baul et al., 2009).
Chemical Reactions and Properties
- Three-component Reactions : A study explores the reactions of related esters with aromatic aldehydes and diamines, demonstrating the versatility of these compounds in chemical synthesis (Gein et al., 2010).
Physical Properties Analysis
- Glass Transition Temperatures : Research on a related compound, 2-methylbutane-1,2,3,4-tetraol, provides insights into the physical phase state and glass transition temperatures, which are important for understanding the physical properties of such compounds (Lessmeier et al., 2018).
Chemical Properties Analysis
- Vibrational Studies : An in-depth study of S-methyl thiobutanoate using vibrational spectroscopy (FTIR and Raman) alongside theoretical calculations offers insights into the chemical properties of similar compounds (Gil et al., 2015).
- NMR and UV-Vis Analysis : Research involving NMR and UV-Vis spectroscopy for structural elucidation provides essential details on the chemical properties of similar esters (Micheletti & Boga, 2023).
Scientific Research Applications
Diastereomer Interconversion and Enolization
Diastereomer Interconversion via Enolization : A study explored the diastereomer interconversion of methyl 2-(acetyl)-3-(1H-indol-3-yl)-4-methylpentanoate through enolization. The reaction involved indole, isobutyraldehyde, and methyl acetoacetate, resulting in a single diastereomer. The study utilized various techniques like (1)H NMR, HPLC, mass spectrometry, and deuteration experiments to understand the thermodynamics and kinetics of the interconversion process, revealing it to be both acid- and base-catalyzed with the alpha carbon as the stereolabile center. This research provides insights into the mechanisms governing the stereoselectivity and crystallization-induced asymmetric transformation in such compounds (Renzetti et al., 2015).
Biosynthesis and Aroma Contribution
Biosynthesis in Apples : Another study investigated the biosynthesis and interconversions of 2-methylbutyl and 2-methylbutanoate esters, including ethyl 2-methylbutanoate, known for their contribution to fruit aroma. This research utilized deuterium-labeled substrates and GC−MS to track the production of these esters in Red Delicious and Granny Smith apples. It unveiled cultivar-specific differences in products and product distributions, contributing to our understanding of fruit aroma biosynthesis and the subtle nuances that define the sensory profiles of different apple varieties (Rowan et al., 1996).
Organoleptic Impact and Wine Aroma
Enantiomers in Wine : Ethyl 2-methylbutanoate enantiomers were studied for their distribution and organoleptic impact in wine. The research revealed the dominance of the S-enantiomeric form in various red wines, with an interesting observation that older wines contained higher levels of ethyl 2-methylbutanoate compared to younger ones. Sensory analysis demonstrated that these compounds significantly influence the perception of fruity aromas in wine, indicating their crucial role in shaping the sensory profiles and aging characteristics of wines (Lytra et al., 2014).
Future Directions
properties
IUPAC Name |
methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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